N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide
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Overview
Description
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group, a methylphenyl group, and a tosyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide typically involves the following steps:
Formation of the Benzoyl Group: The initial step involves the introduction of the benzoyl group to the 2-position of the methylphenyl ring. This can be achieved through Friedel-Crafts acylation using benzoyl chloride and an aluminum chloride catalyst.
Introduction of the Tosyl Group: The tosyl group is introduced to the propanamide backbone through a nucleophilic substitution reaction. Tosyl chloride is reacted with the appropriate amine precursor in the presence of a base such as pyridine.
Coupling Reaction: The final step involves coupling the benzoyl-methylphenyl intermediate with the tosyl-propanamide intermediate. This can be achieved through a condensation reaction using coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The presence of the benzoyl and tosyl groups enhances its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-benzoyl-4-methylphenyl)-4-methoxybenzamide
- N-(2-benzoyl-4-methylphenyl)-2-methylpropanamide
- N-(2-benzoyl-4-methylphenyl)-2-methoxybenzamide
Uniqueness
N-(2-benzoyl-4-methylphenyl)-3-tosylpropanamide is unique due to the presence of the tosyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it suitable for specific applications in research and industry.
Properties
IUPAC Name |
N-(2-benzoyl-4-methylphenyl)-3-(4-methylphenyl)sulfonylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO4S/c1-17-8-11-20(12-9-17)30(28,29)15-14-23(26)25-22-13-10-18(2)16-21(22)24(27)19-6-4-3-5-7-19/h3-13,16H,14-15H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPJJAVQYJVHEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C=C(C=C2)C)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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